molecular formula C13H12N2O3 B14225161 2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide CAS No. 783370-89-8

2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B14225161
CAS No.: 783370-89-8
M. Wt: 244.25 g/mol
InChI Key: WBXYPKPDECPPPA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with pyridin-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both hydroxy and methoxy groups on the benzamide core, which can enhance its solubility and reactivity. Additionally, the pyridinyl group can participate in hydrogen bonding and coordination with metal ions, making it a versatile compound for various applications .

Properties

CAS No.

783370-89-8

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-hydroxy-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O3/c1-18-9-5-6-10(11(16)8-9)13(17)15-12-4-2-3-7-14-12/h2-8,16H,1H3,(H,14,15,17)

InChI Key

WBXYPKPDECPPPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)O

Origin of Product

United States

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